REACTION_CXSMILES
|
[CH2:1]([C:4]1[C:13]([CH3:14])=[C:12]2[C:7]([C:8]([CH3:17])([CH3:16])[CH2:9][C:10](=[O:15])[O:11]2)=[C:6]([CH3:18])[C:5]=1[OH:19])[CH:2]=[CH2:3].CCN(C(C)C)C(C)C.[CH3:29][O:30][CH2:31]Cl>C(Cl)Cl>[CH2:1]([C:4]1[C:13]([CH3:14])=[C:12]2[C:7]([C:8]([CH3:16])([CH3:17])[CH2:9][C:10](=[O:15])[O:11]2)=[C:6]([CH3:18])[C:5]=1[O:19][CH2:29][O:30][CH3:31])[CH:2]=[CH2:3]
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Name
|
|
Quantity
|
8.26 g
|
Type
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reactant
|
Smiles
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C(C=C)C1=C(C(=C2C(CC(OC2=C1C)=O)(C)C)C)O
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Name
|
|
Quantity
|
57.2 mL
|
Type
|
reactant
|
Smiles
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CCN(C(C)C)C(C)C
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Name
|
|
Quantity
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160 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
12.2 mL
|
Type
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reactant
|
Smiles
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COCCl
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Name
|
|
Quantity
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140 mL
|
Type
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solvent
|
Smiles
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C(Cl)Cl
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Type
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CUSTOM
|
Details
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stirred under N2
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was cooled in an ice-water bath
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Type
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ADDITION
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Details
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After the addition
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Type
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STIRRING
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Details
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the mixture was stirred at room temperature under N2 overnight
|
Duration
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8 (± 8) h
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Type
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WASH
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Details
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washed with 10% HCl solution (2×50 mL) and water (3×50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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FILTRATION
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Details
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Filtration and solvent evaporation
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Type
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CUSTOM
|
Details
|
gave a yellow residue, which
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Type
|
CUSTOM
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Details
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was purified on a silica gel column (hexanes and ethyl acetate, 3/1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C1=C(C(=C2C(CC(OC2=C1C)=O)(C)C)C)OCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.61 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 89.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |